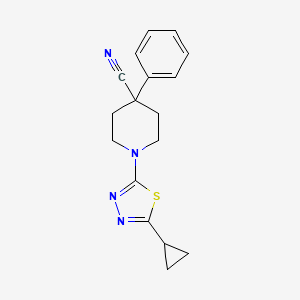![molecular formula C16H17N5S B12246490 3-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12246490.png)
3-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound is of significant interest due to its potential pharmacological activities, particularly as a dopamine and serotonin antagonist, making it a candidate for antipsychotic drug development .
Preparation Methods
The synthesis of 3-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. The synthetic route includes the following steps :
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the benzothiazole core with 1-(6-methylpyrazin-2-yl)piperazine under appropriate conditions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized by spectroscopic methods including IR, 1H NMR, 13C NMR, and mass spectrometry.
Chemical Reactions Analysis
3-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
3-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 3-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects. The molecular targets include dopamine D2 receptors and serotonin 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior .
Comparison with Similar Compounds
3-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound lacks the methylpyrazinyl group but shares the benzothiazole and piperazine moieties.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: This compound contains a pyrazine and piperazine moiety but differs in the core structure.
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)propionamides: These compounds have similar benzothiazole and piperazine structures but include additional functional groups for enhanced activity.
The uniqueness of this compound lies in its specific combination of the methylpyrazinyl group with the benzothiazole and piperazine moieties, which contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C16H17N5S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C16H17N5S/c1-12-10-17-11-15(18-12)20-6-8-21(9-7-20)16-13-4-2-3-5-14(13)22-19-16/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
CHMYGVAAYQCLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12246408.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide](/img/structure/B12246410.png)
![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12246415.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B12246425.png)
![1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B12246432.png)

![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine](/img/structure/B12246441.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B12246445.png)
![2-[5-(5-Phenyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12246452.png)
![6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B12246453.png)
![3-Phenyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B12246454.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine](/img/structure/B12246457.png)


